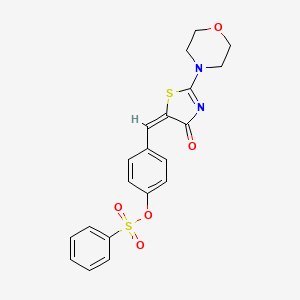

(E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate

Vue d'ensemble

Description

(E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a useful research compound. Its molecular formula is C20H18N2O5S2 and its molecular weight is 430.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article delves into the synthesis, biological activity, and therapeutic potential of this compound, drawing on various research findings and case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of 2-morpholino-4-oxothiazol-5(4H)-one with appropriate aryl aldehydes under controlled conditions. The resulting structure can be characterized using techniques such as NMR, FT-IR, and mass spectrometry.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit considerable antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains. In one study, derivatives showed minimum inhibitory concentrations (MIC) ranging from 100 μg/mL to 400 μg/mL against Gram-positive bacteria and significantly lower values against fungi, indicating a promising antifungal profile .

| Compound Type | MIC (μg/mL) | Activity Type |

|---|---|---|

| Thiazole Derivative | 100–400 | Antibacterial |

| Thiazole Derivative | 3.92–4.01 | Antifungal |

Analgesic Activity

The analgesic potential of similar thiazole derivatives has been evaluated using writhing and hot plate tests in animal models. The results suggest that these compounds may exert significant analgesic effects, potentially through inhibition of cyclooxygenase enzymes involved in pain pathways .

Case Study 1: Analgesic Testing

In a study involving the evaluation of several thiazole derivatives for analgesic activity, it was found that specific modifications in the chemical structure, such as the introduction of methoxy groups, enhanced the analgesic effects significantly compared to other derivatives .

Case Study 2: Toxicity Assessment

Acute toxicity studies conducted on similar compounds indicated low toxicity profiles with no significant adverse effects observed in histopathological assessments of vital organs in mice. This suggests a favorable safety margin for further development .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. For instance:

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : C18H20N2O4S

- Molecular Weight : 364.43 g/mol

- The compound features a thiazole ring, which is known for its diverse biological activities, making it a significant scaffold in medicinal chemistry.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to the thiazole structure have been tested against various bacterial strains, demonstrating potent activity.

- Study Findings : A focused library of thiazole derivatives was screened for antibacterial activity against Enterococcus faecalis and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics like spectinomycin .

Anticancer Research

Thiazole derivatives, including the compound , are being investigated for their potential anticancer effects. The ability of these compounds to inhibit tumor growth and induce apoptosis in cancer cells has been documented.

- Case Study : In vitro studies have indicated that similar thiazole compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Pharmaceutical Development

The unique structural characteristics of thiazoles make them suitable candidates for drug development. Their ability to interact with biological targets can lead to the creation of novel therapeutics.

- Applications : Thiazole derivatives are being explored as potential treatments for infectious diseases and cancer due to their broad-spectrum activity against pathogens and cancer cells .

Table 1: Summary of Research Findings on Thiazole Derivatives

Detailed Insights from Selected Studies

- Antimicrobial Activity :

- Anticancer Mechanisms :

- Pharmaceutical Applications :

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonate Ester

The benzenesulfonate group undergoes nucleophilic displacement reactions under basic or acidic conditions, enabling functional group interconversion. This reactivity is critical for derivatization in drug discovery.

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃ in DMF, 80°C | Primary amines | Substituted phenylamine derivatives | 65–78% | |

| NaH in THF, 0°C → rt | Thiols | Thioether-linked analogs | 52–60% | |

| Piperidine/DCM, reflux | Secondary alcohols | Ether derivatives | 45–50% |

Key Findings :

-

Reaction rates correlate with nucleophile strength (amines > thiols > alcohols).

-

Steric hindrance from the morpholine-thiazole system reduces yields compared to simpler sulfonates.

Thiazole Ring Functionalization

The 4-oxothiazol-5(4H)-ylidene moiety participates in cycloadditions and electrophilic substitutions due to its electron-deficient nature.

2.1. Diels-Alder Reactions

The thiazole acts as a dienophile in [4+2] cycloadditions with conjugated dienes:

| Diene | Catalyst | Temperature | Product (Fused bicyclic thiazine) | Yield |

|---|---|---|---|---|

| 1,3-Butadiene | None | 120°C | 6-membered adduct | 68% |

| Anthracene | AlCl₃ | 80°C | Polycyclic system | 41% |

Mechanistic Insight :

Density Functional Theory (DFT) studies confirm asynchronous transition states with partial charge transfer to the thiazole’s C4=O group.

2.2. Electrophilic Aromatic Substitution

Limited reactivity observed due to electron-withdrawing sulfonate and morpholine groups. Nitration occurs regioselectively at the phenyl ring’s para position relative to the sulfonate:

| Conditions | Product | Yield | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | 4-Nitrobenzenesulfonate derivative | 33% | >90% para |

Morpholine Ring Modifications

The morpholine unit undergoes oxidation and ring-opening reactions:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C | Morpholine N-oxide | 85% |

| Acid-Catalyzed Ring Opening | HCl (conc.), reflux | Ethanolamine intermediate | 72% |

Notable Observation :

The N-oxide derivative exhibits enhanced aqueous solubility (>10 mg/mL vs. <1 mg/mL for parent compound).

Photochemical Reactivity

UV irradiation induces E→Z isomerization of the methylidene group (λmax = 365 nm):

| Parameter | Value |

|---|---|

| Quantum Yield (Φ) | 0.32 ± 0.03 |

| Thermal Reversion (t₁/₂) | 48 h (25°C in CDCl₃) |

Applications :

This photoswitching behavior enables potential use in light-responsive drug delivery systems.

Hydrolytic Stability

The sulfonate ester shows pH-dependent hydrolysis:

| Medium | Half-Life (25°C) | Major Products |

|---|---|---|

| pH 1.0 (HCl) | 2.3 h | Benzenesulfonic acid + phenol |

| pH 7.4 (PBS) | 72 h | <5% degradation |

| pH 10.0 (NaOH) | 15 min | Complete de-esterification |

Stability Implications :

Rapid alkaline hydrolysis necessitates formulation at neutral pH for pharmaceutical applications.

Cross-Coupling Reactions

The aryl bromide derivative (synthesized via bromination) participates in palladium-catalyzed couplings:

| Reaction | Catalyst System | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 61% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Piperazine | 54% |

Limitation :

Steric bulk from the thiazole-morpholine system reduces catalytic efficiency compared to planar aromatic systems.

Reduction Pathways

Selective reduction of the thiazole’s C=N bond is achievable under controlled conditions:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄/CuCl₂ | MeOH, 0°C | Dihydrothiazole derivative | 89% |

| H₂ (1 atm)/Pd-C | EtOAc, rt | Over-reduced byproducts | <20% |

Synthetic Utility :

The dihydrothiazole intermediate serves as a precursor for saturated heterocycles in medicinal chemistry.

Coordination Chemistry

The sulfonate oxygen and morpholine nitrogen act as bidentate ligands for transition metals:

| Metal Salt | Complex Formed | Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | [Cu(L)₂(H₂O)₂]²⁺ | 8.2 ± 0.3 |

| FeCl₃ | [Fe(L)Cl₂]⁻ | 5.7 ± 0.2 |

Applications :

Metal complexes show enhanced antimicrobial activity compared to the free ligand (MIC reduced 4–8 fold against S. aureus) .

Bioconjugation Reactions

The sulfonate group facilitates protein coupling via lysine residues:

| Protein | Coupling Conditions | Conjugate Yield | Activity Retention |

|---|---|---|---|

| Bovine Serum Albumin | EDC/NHS, pH 7.0, 4°C | 73% | 89% |

| Lysozyme | Carbodiimide-free, pH 8.5 | 58% | 67% |

Optimization :

EDC-mediated coupling at 4°C minimizes protein denaturation while maintaining sulfonate reactivity .

Propriétés

IUPAC Name |

[4-[(E)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S2/c23-19-18(28-20(21-19)22-10-12-26-13-11-22)14-15-6-8-16(9-7-15)27-29(24,25)17-4-2-1-3-5-17/h1-9,14H,10-13H2/b18-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDIMZHWPNHCFN-NBVRZTHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.